molecular formula C15H16N6O B2586463 (E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 1321692-93-6

(E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Cat. No.: B2586463
CAS No.: 1321692-93-6
M. Wt: 296.334
InChI Key: RQGJVIZRJLFOOT-RQZCQDPDSA-N
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Description

(E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a synthetic hybrid compound incorporating both benzimidazole and imidazole pharmacophores, designed for advanced pharmaceutical and oncological research. This acetohydrazide derivative is of significant interest in early-stage drug discovery, particularly for developing targeted cancer therapies. Its molecular architecture suggests potential as a multi-kinase inhibitor, with research applications focusing on disrupting key signaling pathways in proliferative diseases. The structural motif of benzimidazole is recognized for its diverse biological properties and is a known pharmacophore in tyrosine kinase inhibition . Benzimidazole-based compounds have demonstrated promising cytotoxic effects against various cancer cell lines and have shown activity against critical kinases including EGFR, HER2, and CDK2 . The imidazole component further enhances the compound's bioactivity profile, as this heterocyclic system is prevalent in numerous therapeutic agents and improves solubility for better pharmacokinetic properties . This reagent is strictly provided for research applications in biochemical and pharmacological studies, including in vitro kinase inhibition assays, mechanism of action studies, and preliminary cytotoxicity screening against established cancer cell models. Researchers value this compound for its potential to induce cell cycle arrest and apoptosis in malignant cells, providing a tool for investigating novel oncotherapeutic strategies. This product is classified For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-11-16-7-8-21(11)10-15(22)19-17-9-14-18-12-5-3-4-6-13(12)20(14)2/h3-9H,10H2,1-2H3,(H,19,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGJVIZRJLFOOT-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NN=CC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC(=O)N/N=C/C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

 E N 1 methyl 1H benzo d imidazol 2 yl methylene 2 2 methyl 1H imidazol 1 yl acetohydrazide\text{ E N 1 methyl 1H benzo d imidazol 2 yl methylene 2 2 methyl 1H imidazol 1 yl acetohydrazide}

Molecular Formula

The molecular formula of the compound is C13H14N4C_{13}H_{14}N_{4}.

Biological Activity Overview

Research indicates that derivatives of benzimidazole, including the target compound, exhibit a range of biological activities, such as:

  • Anticancer Activity : Compounds with benzimidazole scaffolds have shown promising results against various cancer cell lines.
  • Antimicrobial Activity : Many benzimidazole derivatives possess significant antibacterial and antifungal properties.
  • Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects.

Anticancer Activity

A study focusing on benzimidazole derivatives demonstrated that compounds similar to the target compound exhibited potent cytotoxic effects against human hepatocellular carcinoma (HepG2) cells. The findings included:

CompoundIC50 (µM)% Inhibition
(E)-N'-...15.5582
Sorafenib10.9992

The synthesized compounds showed significant inhibition of the VEGFR-2 pathway, crucial for tumor angiogenesis. For instance, compound 17a demonstrated an IC50 value of 15.55 µM, indicating strong potential as an anticancer agent compared to standard drugs like sorafenib .

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted that various benzimidazole compounds demonstrated significant activity against both gram-positive and gram-negative bacteria. The following table summarizes some findings:

CompoundBacterial StrainZone of Inhibition (mm)
(E)-N'-...Staphylococcus aureus20
(E)-N'-...Escherichia coli18
Standard DrugCiprofloxacin25

These results indicate that the target compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, preliminary studies have suggested that certain benzimidazole derivatives possess anti-inflammatory properties. For example, compounds were tested using the carrageenan-induced rat paw edema model, showing varying degrees of anti-inflammatory activity compared to diclofenac sodium .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • VEGFR-2 Inhibition : A study designed novel benzimidazole derivatives targeting VEGFR-2 in HepG2 cells. The most potent compound exhibited an IC50 value significantly lower than traditional treatments, highlighting the therapeutic potential of this class of compounds .
  • Antimicrobial Efficacy : Research on a series of benzimidazole derivatives indicated their effectiveness against multiple bacterial strains. The compounds were evaluated using disc diffusion methods, demonstrating notable antibacterial activity .

Comparison with Similar Compounds

Key Structural Differences and Implications :

Compound Name Substituent on Benzimidazole Key Functional Groups Melting Point/Physical State Yield Evidence ID
(E)-N'-((1-Methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide 1-Methyl 2-Methylimidazole, acetohydrazide Not reported Not reported -
2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-N′-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide 1-Benzyl, thioether (-S-) 2-Hydroxyphenyl, acetohydrazide Not reported Not reported
N′-[(E)-(2,3-Dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide 1-Ethyl, thioether (-S-) 2,3-Dichlorophenyl, acetohydrazide Not reported Not reported
2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-N′-[(E)-2-thienylmethylidene]acetohydrazide 1-Methyl, thioether (-S-) Thiophene, acetohydrazide Not reported Not reported
  • Electronic Effects : Thioether (-S-) in analogs () increases lipophilicity and may alter redox activity compared to the target compound’s imidazole-oxygen interactions .

Hydrazide-Linked Substituents

Impact of Aryl/Alkyl Groups on Bioactivity :

Compound Name Hydrazide-Linked Group Notable Properties Evidence ID
Target Compound 2-Methylimidazole Potential for hydrogen bonding via imidazole -
N'-(3,4-Dimethoxybenzylidene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (Compound 13) 3,4-Dimethoxyphenyl Electron-donating methoxy groups enhance π-π stacking
N'-(2,4-Dihydroxybenzylidene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (Compound 14) 2,4-Dihydroxyphenyl Hydroxyl groups enable strong H-bonding
(E)-2-(1H-Benzo[d]imidazol-2-yl)-N′-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide 3,5-Dibromo-2-hydroxyphenyl Halogens (Br) increase electrophilicity
  • Hydrogen Bonding : Hydroxyl () and methoxy () groups improve solubility and target interaction compared to the target’s 2-methylimidazole.
  • Halogenation : Bromine in enhances binding to hydrophobic pockets, a feature absent in the target compound .

Comparison of Key Routes :

  • Target Compound : Likely synthesized via condensation of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde, analogous to methods in (hydrazide formation via hydrazine reflux) .
  • Halogenated Analogs : Multi-step procedures involving halogen-substituted benzaldehydes () require controlled conditions to avoid side reactions .
  • Thioether-Containing Derivatives : Thiol incorporation (e.g., ) necessitates protective-group strategies due to sulfur’s reactivity .

Q & A

What synthetic methodologies are commonly employed for the preparation of (E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide?

Basic
The synthesis typically involves hydrazide cyclization and condensation reactions . A standard approach includes:

  • Step 1 : Reacting 2-(2-methyl-1H-imidazol-1-yl)acetic acid derivatives with hydrazine hydrate to form the hydrazide intermediate.
  • Step 2 : Condensation with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde under reflux in ethanol or methanol, using catalytic acetic acid to favor the (E)-isomer .
  • Key reagents : Phosphorus oxychloride (POCl₃) for cyclization and tetrakis(dimethylamino)ethylene (TDAE) for facilitating imidazole ring formation .
  • Purity control : Recrystallization in methanol or ethanol yields >95% purity, confirmed by melting point analysis (e.g., 215–217°C) .

Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Basic
Structural validation requires a combination of:

  • ¹H/¹³C NMR : To identify protons and carbons in the benzimidazole and imidazole rings. For example:
    • Benzimidazole NH proton at δ 12.5–13.5 ppm (DMSO-d₆).
    • Hydrazide N–H protons at δ 9.8–10.2 ppm .
  • FT-IR : Confirming C=N stretching (1620–1640 cm⁻¹) and N–H bending (1540–1560 cm⁻¹) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 367.1425) .

What in vitro biological assays are recommended for preliminary evaluation of its bioactivity?

Basic
Initial screening should focus on:

  • Antimicrobial activity : Disk diffusion assays against E. coli, S. aureus, and C. albicans at concentrations of 50–200 µg/mL .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • GPCR modulation : Functional assays (cAMP or calcium flux) to test allosteric effects on CNS targets .

How can researchers optimize reaction conditions to enhance the yield of this compound during synthesis?

Advanced
Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF or DMSO) improve imine formation efficiency by stabilizing intermediates .
  • Catalytic additives : Using 0.1–0.5 mol% of p-toluenesulfonic acid (PTSA) reduces reaction time from 12 hours to 4–6 hours .
  • Temperature control : Microwave-assisted synthesis at 80–100°C increases yield by 15–20% compared to conventional reflux .

What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Advanced
Addressing discrepancies requires:

  • Docking validation : Re-running molecular docking (e.g., AutoDock Vina) with corrected protonation states of the hydrazide group .
  • Free-energy perturbation (FEP) : To refine binding affinity predictions for GPCR targets .
  • Experimental replication : Testing bioactivity under varied conditions (e.g., pH 6.5–7.5 for solubility-dependent assays) .

How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?

Advanced
SAR workflows involve:

  • Analog synthesis : Modifying substituents on the benzimidazole (e.g., –NO₂, –OCH₃) and imidazole rings (e.g., –CH₃, –Cl) .
  • 3D-QSAR modeling : Using CoMFA or CoMSIA to correlate steric/electronic fields with activity .
  • Pharmacophore mapping : Identifying critical hydrogen-bond acceptors (C=O, C=N) and hydrophobic regions via Schrödinger Phase .

What analytical methods are suitable for detecting and quantifying impurities in synthesized batches?

Advanced
Impurity profiling employs:

  • HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% TFA mobile phase (retention time: 8.2 min for main peak) .
  • LC-MS/MS : To identify byproducts (e.g., Z-isomer or hydrolyzed hydrazide) .
  • Elemental analysis : Confirming C, H, N content within ±0.3% of theoretical values .

How should researchers handle unexpected reaction intermediates or side products during synthesis?

Advanced
Mitigation strategies include:

  • Trapping intermediates : Using in situ IR or NMR to identify transient species (e.g., nitrile intermediates) .
  • Column chromatography : Silica gel elution with ethyl acetate/hexane (3:7) to isolate minor products .
  • Mechanistic studies : DFT calculations (Gaussian 09) to explore reaction pathways and transition states .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Advanced
Key tools include:

  • ADMET prediction : SwissADME for logP (2.8), bioavailability score (0.55), and CYP450 inhibition .
  • Molecular dynamics (MD) : GROMACS for simulating blood-brain barrier permeability .
  • DEREK Nexus : Assessing toxicity risks (e.g., hepatotoxicity alerts for imidazole derivatives) .

How can researchers design stability studies under varying storage conditions?

Advanced
Protocols involve:

  • Forced degradation : Exposing the compound to heat (60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks .
  • HPLC monitoring : Tracking degradation products (e.g., hydrolysis to acetohydrazide) .
  • Kinetic modeling : Arrhenius plots to predict shelf life at 25°C .

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